

spectroscopic data of 2-Chloromesitylene (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Chloromesitylene

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Chloromesitylene**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **2-Chloromesitylene** (2-chloro-1,3,5-trimethylbenzene), a key aromatic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural elucidation of this molecule.

Introduction to 2-Chloromesitylene

2-Chloromesitylene (CAS No: 1667-04-5) is a substituted aromatic hydrocarbon with the molecular formula $C_9H_{11}Cl$.^{[1][2][3][4]} Its structure consists of a benzene ring substituted with three methyl groups at positions 1, 3, and 5, and a chlorine atom at position 2. This substitution pattern leads to a unique molecular symmetry that is elegantly reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS data is fundamental for quality control, reaction monitoring, and structural verification in synthetic chemistry.

Molecular Properties:

- Molecular Formula: $C_9H_{11}Cl$

- Molecular Weight: 154.64 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Appearance: Colorless to almost colorless clear liquid[\[2\]](#)
- Boiling Point: 204-206 °C[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For **2-Chloromesitylene**, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, allowing us to distinguish between chemically non-equivalent protons.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloromesitylene** in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is NMR-inactive and prevents a large solvent signal from obscuring the analyte signals.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert, and its protons provide a reference signal at 0.00 ppm.
- Data Acquisition: Place the sample tube in the NMR spectrometer. Acquire the spectrum using a standard pulse program on a 90 MHz or 400 MHz instrument.[\[2\]](#)
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

The structure of **2-Chloromesitylene** possesses a plane of symmetry, which simplifies its ¹H NMR spectrum. This symmetry makes the two methyl groups ortho to the chlorine (at C1 and C5) chemically equivalent, while the methyl group para to the chlorine (at C3) is unique. Likewise, the two aromatic protons are chemically equivalent.

```
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="0,2.5!", fontcolor="#34A853"]; Me_p [label="CH3 (b)", pos="-2.6,1.25!", fontcolor="#EA4335"]; H_m [label="H (c)", pos="-2.3,-1.25!", fontcolor="#4285F4"]; Me_o [label="CH3 (a)", pos="0,-2.5!", fontcolor="#FBBC05"]; H_m2 [label="H (c)", pos="2.3,-1.25!", fontcolor="#4285F4"]; Me_o2 [label="CH3 (a)", pos="2.6,1.25!", fontcolor="#FBBC05"];
```

```
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
```

```
// Substituent bonds C1 -- Cl; C2 -- Me_p; C3 -- H_m; C4 -- Me_o; C5 -- H_m2; C6 -- Me_o2;
```

```
// Double bonds (approximated with labels) lab1 [label="=", pos="-0.65,1.125!", fontsize=18]; lab2 [label="=", pos="-1.3,0!", fontsize=18]; lab3 [label="=", pos="-0.65,-1.125!", fontsize=18]; lab4 [label="=", pos="0.65,-1.125!", fontsize=18]; lab5 [label="=", pos="1.3,0!", fontsize=18]; lab6 [label="=", pos="0.65,1.125!", fontsize=18]; } endomdot Caption: Structure of 2-Chloromesitylene with proton environments labeled.
```

Table 1: ¹H NMR Data for **2-Chloromesitylene** in CDCl₃

Label	Protons	Integration	Multiplicity	Shift (δ) ppm	Chemical Rationale
(a)	6H (2 x o- CH ₃)	6	Singlet	-2.35	The two methyl groups ortho to the chlorine are equivalent due to symmetry. Their proximity to the electron-withdrawing Cl causes a slight downfield shift compared to the para-methyl.
(b)	3H (1 x p- CH ₃)	3	Singlet	-2.25	This methyl group is para to the chlorine and is the most shielded of the methyl groups.
(c)	2H (Ar-H)	2	Singlet	-6.90	The two aromatic protons are equivalent due to symmetry.

They appear as a singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the number and electronic environment of the carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a singlet.

- Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for achieving a good signal-to-noise ratio in a shorter time.
- Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This collapses any C-H coupling, simplifying the spectrum to single lines for each carbon environment.
- Processing: Apply Fourier transform and corrections as with ¹H NMR.

The symmetry of **2-Chloromesitylene** results in five distinct carbon signals: four for the aromatic ring and one for the methyl groups. The two ortho methyl carbons are equivalent, as are the two carbons they are attached to (C1/C5). The two unsubstituted aromatic carbons (C3/C4) are also equivalent.

```
// Atom nodes with labels C1 [label="C (d)", pos="0,1.5!", fontcolor="#EA4335"]; C2 [label="C (c)", pos="-1.3,0.75!", fontcolor="#4285F4"]; C3 [label="C (e)", pos="-1.3,-0.75!", fontcolor="#34A853"]; C4 [label="C (b)", pos="0,-1.5!", fontcolor="#FBBC05"]; C5 [label="C (e)", pos="1.3,-0.75!", fontcolor="#34A853"]; C6 [label="C (c)", pos="1.3,0.75!", fontcolor="#4285F4"]; Cl [label="Cl", pos="0,2.5!"]; Me_p [label="CH3 (a)", pos="-2.6,1.25!", fontcolor="#202124"]; H_m [label="H", pos="-2.3,-1.25!"]; Me_o [label="CH3 (a)", pos="0,-2.5!", fontcolor="#202124"]; H_m2 [label="H", pos="2.3,-1.25!"]; Me_o2 [label="CH3 (a)", pos="2.6,1.25!", fontcolor="#202124"];
```

```
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Cl; C2 -- Me_p; C3 -- H_m; C4 -- Me_o; C5 -- H_m2; C6 -- Me_o2;  
  
// Double bonds lab1 [label="=", pos="-0.65,1.125!", fontsize=18]; lab2 [label="=", pos="-1.3,0!", fontsize=18]; lab3 [label="=", pos="-0.65,-1.125!", fontsize=18]; lab4 [label="=", pos="0.65,-1.125!", fontsize=18]; lab5 [label="=", pos="1.3,0!", fontsize=18]; lab6 [label="=", pos="0.65,1.125!", fontsize=18]; } endomdot  
Caption: Structure of 2-Chloromesitylene with carbon environments labeled.
```

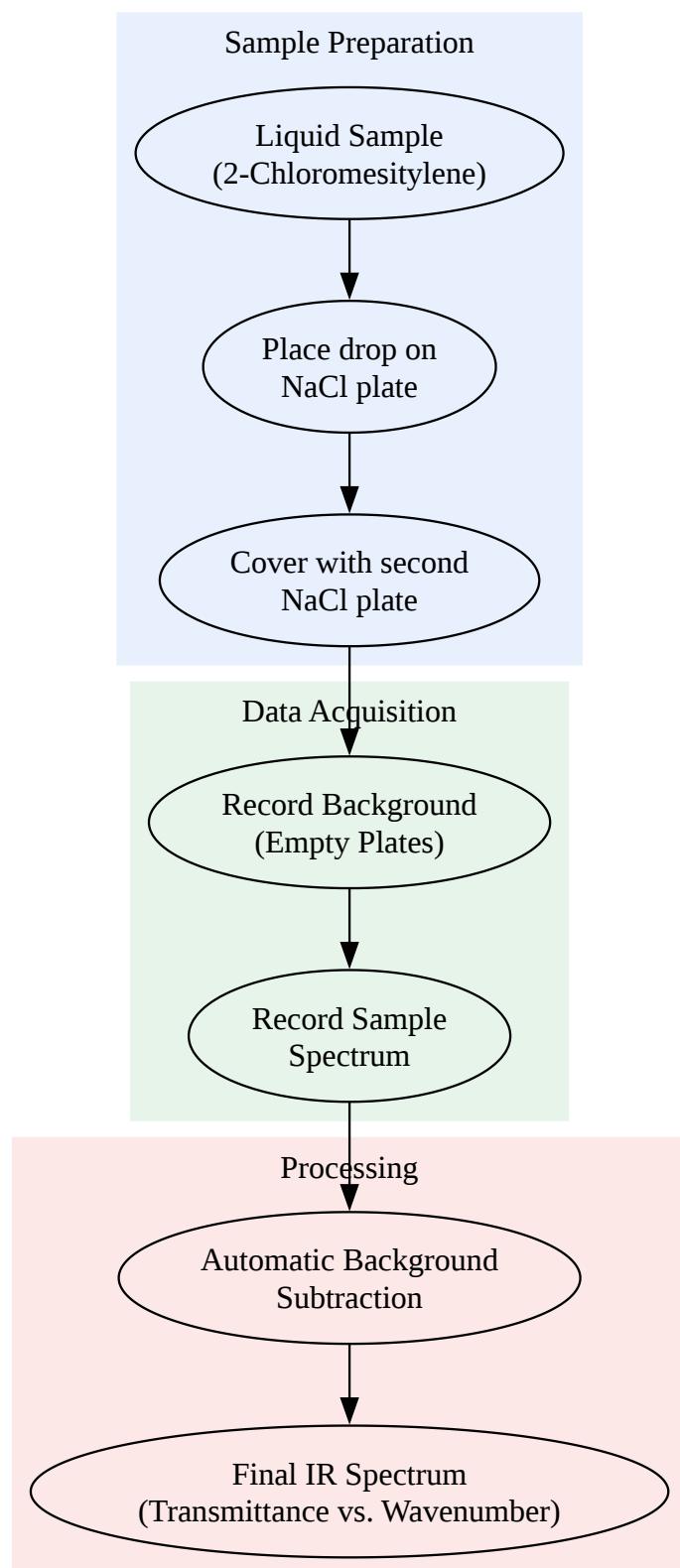
Table 2: ^{13}C NMR Data for **2-Chloromesitylene** in CDCl_3

Label	Carbon Atom(s)	Chemical Shift (δ) ppm	Rationale
(a)	3 x $-\text{CH}_3$	~20-22	The methyl carbons are the most shielded and appear furthest upfield.
(b)	C4 (para to Cl)	~129	This is the unsubstituted aromatic carbon, representing a typical sp^2 carbon environment.
(c)	C2, C6 (ortho to Cl)	~135	These carbons are bonded to methyl groups. The electron-withdrawing effect of the nearby chlorine causes a downfield shift.
(d)	C1 (ipso to Cl)	~136	The carbon directly attached to the electronegative chlorine atom is significantly deshielded and shifted downfield. ^[8]
(e)	C3, C5 (meta to Cl)	~137	These carbons, also bonded to methyl groups, experience a different electronic environment compared to C2/C6, resulting in a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent technique for identifying the functional groups present in a sample.

- **Technique Selection:** For a liquid sample like **2-Chloromesitylene**, the spectrum can be obtained neat (undiluted).
- **Sample Application:** A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.
- **Data Acquisition:** The sample is placed in the spectrometer's beam path, and the IR spectrum is recorded, typically over the range of 4000-400 cm^{-1} . A background spectrum of the empty salt plates is recorded first and automatically subtracted.

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The IR spectrum of **2-Chloromesitylene** displays several characteristic absorption bands that confirm its structural features.

Table 3: Key IR Absorption Bands for **2-Chloromesitylene**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3100-3000	C-H Aromatic Stretch	Medium	Confirms the presence of C-H bonds on the benzene ring.
2975-2850	C-H Aliphatic Stretch	Strong	Indicates the C-H bonds of the three methyl groups.[10]
~1600, ~1500	C=C Aromatic Stretch	Medium-Strong	Characteristic skeletal vibrations of the benzene ring.[10]
1470-1370	C-H Aliphatic Bend	Medium	Bending vibrations (scissoring, rocking) of the methyl groups.[10]
Below 800	C-Cl Stretch	Medium-Strong	The C-Cl bond vibration typically appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

- Sample Introduction: A dilute solution of **2-Chloromesitylene** is injected into a Gas Chromatograph (GC), which separates it from the solvent and any impurities.

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with electrons (typically at 70 eV), forming a radical cation known as the molecular ion ($M^{+\bullet}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum of **2-Chloromesitylene** provides two crucial pieces of information: its molecular weight and structural details from its fragmentation.

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak confirms the molecular weight of the compound. For **2-Chloromesitylene**, this appears at m/z 154. Due to the natural isotopic abundance of chlorine ($^{35}\text{Cl} : ^{37}\text{Cl} \approx 3:1$), a characteristic $M+2$ peak will be observed at m/z 156 with approximately one-third the intensity of the m/z 154 peak.^{[4][5]} This isotopic pattern is definitive proof of the presence of one chlorine atom.
- Key Fragmentation: The most stable carbocation that can be formed is often the most abundant fragment.
 - $[\text{M}-\text{CH}_3]^+$ (m/z 139): Loss of a methyl radical from the molecular ion.
 - $[\text{M}-\text{Cl}]^+$ (m/z 119): Loss of a chlorine radical results in the mesityl cation. This is often a very prominent peak.^[5]

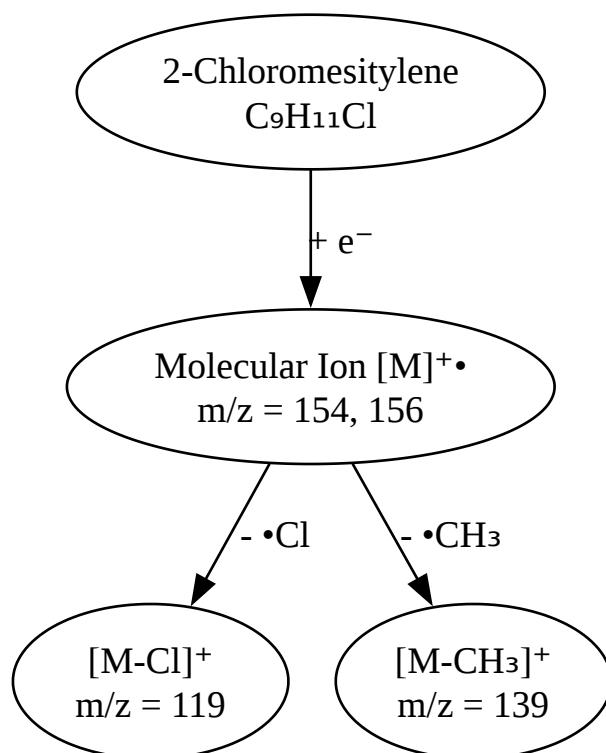
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Table 4: Key Fragments in the Mass Spectrum of **2-Chloromesitylene**

m/z	Proposed Fragment	Significance
156	$[\text{C}_9\text{H}_{11}^{37}\text{Cl}]^{+•}$	M+2 Isotope peak; confirms one chlorine atom.
154	$[\text{C}_9\text{H}_{11}^{35}\text{Cl}]^{+•}$	Molecular Ion ($\text{M}^{+•}$); confirms molecular weight.
119	$[\text{C}_9\text{H}_{11}]^{+}$	Loss of a chlorine radical; a major, stable fragment. ^[5]

Conclusion

The structural elucidation of **2-Chloromesitylene** is comprehensively achieved through the synergistic application of NMR, IR, and MS. ^1H and ^{13}C NMR confirm the symmetric arrangement of the methyl and proton substituents on the aromatic ring. IR spectroscopy validates the presence of key functional groups, including aromatic and aliphatic C-H bonds

and the C-Cl bond. Finally, mass spectrometry provides definitive confirmation of the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern and predictable fragmentation. Together, these techniques provide a self-validating system for the unambiguous identification of **2-Chloromesitylene**, which is crucial for ensuring purity and confirming identity in research and industrial applications.

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